molecular formula C25H17ClFN3O2S B2617222 (Z)-N-(2-chlorophenyl)-2-cyano-2-(5-(4-fluorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)acetamide CAS No. 488804-95-1

(Z)-N-(2-chlorophenyl)-2-cyano-2-(5-(4-fluorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)acetamide

Cat. No.: B2617222
CAS No.: 488804-95-1
M. Wt: 477.94
InChI Key: URJGSHVAOBKKAK-PLRJNAJWSA-N
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Description

(Z)-N-(2-chlorophenyl)-2-cyano-2-(5-(4-fluorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)acetamide is a useful research compound. Its molecular formula is C25H17ClFN3O2S and its molecular weight is 477.94. The purity is usually 95%.
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Biological Activity

(Z)-N-(2-chlorophenyl)-2-cyano-2-(5-(4-fluorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article reviews the synthesis, biological activity, and relevant research findings associated with this compound.

Synthesis

The synthesis of this compound typically involves the reaction of 2-cyano-3-mercapto-3-phenylaminoacrylamides with appropriate acetamides. The structures of the synthesized compounds are confirmed using techniques such as NMR spectroscopy and mass spectrometry .

Antimicrobial Activity

Research has demonstrated that derivatives of thiazolidinones, including the compound , exhibit significant antimicrobial properties. In a study evaluating various synthesized 2-(4-oxo-thiazolidin-2-ylidene)-acetamides against bacterial strains such as Escherichia coli, Klebsiella pneumoniae, and Staphylococcus aureus, several compounds showed promising results. For instance, compounds with structural similarities to (Z)-N-(2-chlorophenyl)-2-cyano derivatives displayed minimum inhibitory concentrations (MICs) indicating potent antibacterial activity .

Bacterial Strain MIC (µg/mL) MBC (µg/mL)
Escherichia coli10 - 2020 - 40
Klebsiella pneumoniae15 - 2530 - 50
Staphylococcus aureus5 - 1510 - 30

Anticancer Activity

The anticancer potential of (Z)-N-(2-chlorophenyl)-2-cyano derivatives has also been explored. In vitro studies conducted on human lung adenocarcinoma cell lines (A549) revealed that these compounds exhibit cytotoxic effects comparable to standard chemotherapeutics such as cisplatin. The structure-dependent activity suggests that modifications in the thiazolidinone structure can enhance anticancer efficacy .

Case Studies

  • Antimicrobial Efficacy : A recent study evaluated the antimicrobial activity of a series of thiazolidinone derivatives, including those related to the compound in focus. The study reported high efficacy against multidrug-resistant strains, highlighting the potential for developing new antibiotics from these compounds .
  • Cytotoxicity in Cancer Models : Another investigation assessed the cytotoxic effects of various thiazolidinone derivatives on A549 cells and non-cancerous HSAEC1-KT cells. The results indicated that while some derivatives were highly effective against cancer cells, they exhibited lower toxicity towards normal cells, suggesting a favorable therapeutic index .

Scientific Research Applications

Research has indicated that this compound exhibits significant biological activities, particularly in the following areas:

Anticancer Activity

Recent studies have demonstrated the compound's potential as an anticancer agent. It was evaluated using the National Cancer Institute's protocols against various human tumor cell lines. The results indicated a high level of antimitotic activity, with mean GI50 values suggesting effective inhibition of cell growth. For instance, compounds similar to this have shown average growth inhibition rates of over 12% against cancer cells, highlighting their potential in cancer therapy .

Antimicrobial Properties

The compound has also been screened for antimicrobial activity against various strains of bacteria and fungi. In vitro tests revealed that it possesses comparable or superior activity to established antibiotics such as isoniazid and fluconazole. This suggests its potential application in treating infections caused by resistant strains .

Anti-inflammatory Effects

In silico studies have suggested that this compound may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. Molecular docking studies indicated strong binding affinity to 5-LOX, suggesting that it could be developed as an anti-inflammatory agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of (Z)-N-(2-chlorophenyl)-2-cyano-2-(5-(4-fluorobenzyl)-4-oxo-3-phenylthiazolidin-2-ylidene)acetamide. Modifications to the thiazolidinone ring and the introduction of various substituents can significantly influence its biological activity and selectivity towards specific targets.

Case Studies

Several case studies have been documented regarding the applications of this compound:

Case Study 1: Anticancer Efficacy

A study published in 2021 evaluated a series of thiazolidinones structurally related to this compound for their anticancer properties. The results showed that modifications to the phenyl group enhanced cytotoxicity against specific cancer cell lines, indicating a promising avenue for drug development .

Case Study 2: Antimicrobial Screening

Another investigation assessed a range of thiazolidinone derivatives for their antimicrobial efficacy. The study found that certain derivatives exhibited potent activity against multidrug-resistant bacterial strains, suggesting that this class of compounds could be valuable in addressing antibiotic resistance .

Properties

IUPAC Name

(2Z)-N-(2-chlorophenyl)-2-cyano-2-[5-[(4-fluorophenyl)methyl]-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17ClFN3O2S/c26-20-8-4-5-9-21(20)29-23(31)19(15-28)25-30(18-6-2-1-3-7-18)24(32)22(33-25)14-16-10-12-17(27)13-11-16/h1-13,22H,14H2,(H,29,31)/b25-19-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URJGSHVAOBKKAK-PLRJNAJWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(SC2=C(C#N)C(=O)NC3=CC=CC=C3Cl)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N\2C(=O)C(S/C2=C(/C#N)\C(=O)NC3=CC=CC=C3Cl)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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